m-Isobutyramidophenyl isopropylcarbamate
Description
m-Isobutyramidophenyl isopropylcarbamate is a carbamate derivative characterized by an isopropylcarbamate group attached to a phenyl ring substituted with an m-isobutyramido moiety. Carbamates are esters of carbamic acid, widely recognized for their roles in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, and bioactive intermediates .
Properties
CAS No. |
17838-04-9 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[3-(2-methylpropanoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(17)16-11-6-5-7-12(8-11)19-14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
ICEPUESLKILRKW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Appearance |
Solid powder |
Other CAS No. |
17838-04-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-Hydroxy-2-methylpropionanilide isopropylcarbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of m-isobutyramidophenyl isopropylcarbamate becomes evident when compared to structurally related carbamates. Key differences lie in substituent groups, biological activity, and synthetic methodologies. Below is a detailed analysis:
Structural Analogs and Substituent Effects
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., nitro in 4-nitrophenyl isopropylcarbamate): Increase electrophilicity, enhancing covalent interactions with enzyme active sites .
- Electron-Donating Groups (e.g., isobutyramido in this compound): Improve solubility and metabolic stability via hydrogen bonding .
- Halogenation (e.g., fluorine in 2-fluorophenyl isopropylcarbamate): Alters pharmacokinetics (e.g., bioavailability) and target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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